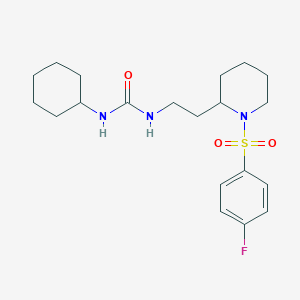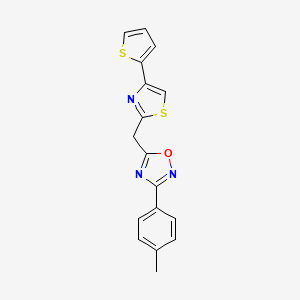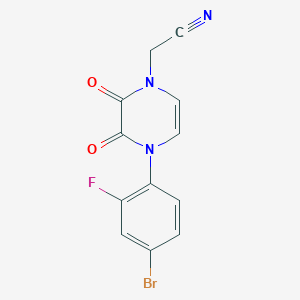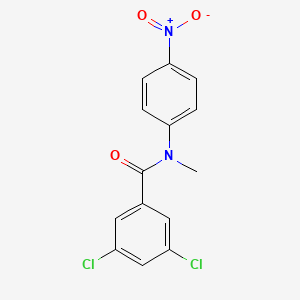
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound with the molecular formula C20H30FN3O3S It is characterized by the presence of a cyclohexyl group, a fluorophenyl sulfonyl group, and a piperidinyl ethyl urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.
Alkylation: The piperidinyl intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated piperidinyl intermediate with cyclohexyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is investigated for its potential effects on various biological pathways and its ability to modulate receptor activity.
Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl sulfonyl group is known to enhance binding affinity to certain biological targets, while the piperidinyl and urea moieties may contribute to the compound’s overall pharmacokinetic properties. The exact pathways and targets involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-3-(2-(1-phenylsulfonyl)piperidin-2-yl)ethyl)urea: Similar structure but lacks the fluorine atom, which may affect its binding affinity and biological activity.
1-Cyclohexyl-3-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea: Contains a chlorine atom instead of fluorine, which may result in different pharmacological properties.
1-Cyclohexyl-3-(2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea: The presence of a methyl group instead of fluorine can alter the compound’s chemical reactivity and biological interactions.
Uniqueness
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is unique due to the presence of the fluorophenyl sulfonyl group, which can significantly influence its chemical and biological properties. The fluorine atom is known to enhance metabolic stability and binding affinity, making this compound particularly interesting for medicinal chemistry research.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c21-16-9-11-19(12-10-16)28(26,27)24-15-5-4-8-18(24)13-14-22-20(25)23-17-6-2-1-3-7-17/h9-12,17-18H,1-8,13-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWBDONPHTYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine](/img/structure/B2717265.png)
![5-cyclopropyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2717266.png)


![3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2717272.png)



![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2717283.png)


